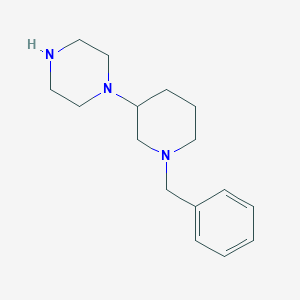

1-(1-Benzylpiperidin-3-yl)piperazine

Description

Properties

Molecular Formula |

C16H25N3 |

|---|---|

Molecular Weight |

259.39 g/mol |

IUPAC Name |

1-(1-benzylpiperidin-3-yl)piperazine |

InChI |

InChI=1S/C16H25N3/c1-2-5-15(6-3-1)13-18-10-4-7-16(14-18)19-11-8-17-9-12-19/h1-3,5-6,16-17H,4,7-14H2 |

InChI Key |

AAUPZYSWNMBCIF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)N3CCNCC3 |

Origin of Product |

United States |

Scientific Research Applications

Neuropharmacology

Research indicates that 1-(1-Benzylpiperidin-3-yl)piperazine exhibits notable biological activity relevant to neuropharmacology. It has been studied for its potential as an acetylcholinesterase inhibitor, which is crucial for managing cognitive decline in conditions such as Alzheimer's disease. The compound's ability to modulate neurotransmitter systems suggests it may enhance cognitive functions and provide neuroprotective effects against oxidative stress associated with neurodegenerative diseases.

Pain Management

Recent studies have highlighted the compound's role as a selective antagonist for sigma-1 receptors (σ1R), which are implicated in nociceptive signaling. A series of benzylpiperazine derivatives, including this compound, have shown promising results in preclinical models for chronic pain management, demonstrating significant antinociceptive effects without impairing locomotor activity .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Benzylpiperidine | Piperidine ring with a benzyl group | Known for analgesic properties |

| 4-(Benzylpiperidin-1-yl)butanamide | Piperidine derivative with an amide linkage | Exhibits anti-inflammatory effects |

| 1-(4-Fluorobenzyl)piperazine | Piperazine ring substituted with a fluorobenzene | Potential use as an antidepressant |

| (R)-1-(1-benzylpyrrolidin-3-yl)piperazine | Pyrrolidine substituted piperazine | Investigated for psychoactive effects |

This table illustrates the versatility of piperidine and piperazine derivatives in medicinal chemistry, showcasing the unique structural characteristics of this compound that contribute to its distinct biological activities.

Case Study 1: Alzheimer's Disease Treatment

A study investigated the efficacy of this compound as an acetylcholinesterase inhibitor. The results demonstrated significant improvements in cognitive function in animal models, supporting its potential use in developing therapeutic agents for Alzheimer's disease.

Case Study 2: Sigma Receptor Antagonism

In another study focused on pain management, derivatives of benzylpiperazines were synthesized and evaluated for their affinity towards σ1R. The findings revealed that these compounds produced dose-dependent antinociceptive effects in mouse models of inflammatory pain, indicating their potential as therapeutic agents for chronic pain management .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Analogues

Key structurally related compounds include:

Notes:

- mCPP and TFMPP : These analogs exhibit high affinity for serotonin receptors, with mCPP acting as a 5-HT2C agonist and TFMPP as a 5-HT1B partial agonist . Substitutions like Cl or CF3 enhance lipophilicity and receptor binding .

- BZP: Lacks aryl groups but shows stimulant effects via monoamine reuptake inhibition, contrasting with the serotoninergic activity of aryl-piperazines .

Preparation Methods

Synthesis of 3,4-Dehydropiperazinone Intermediates

The foundational step involves condensing N-methyl ethylenediamine with methyl benzoylformate in methanol or toluene under acidic conditions. For instance, combining N-methyl ethylenediamine (5.64 kg) with methyl benzoylformate (10.0 kg) in toluene at 60–65°C for 6 hours yields 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one (7.98 kg, 69.6% yield). This intermediate’s stereoelectronic properties facilitate subsequent reduction.

Reduction to Piperazine Derivatives

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 50–55°C reduces the dehydropiperazinone to 1-methyl-3-phenylpiperazine. A representative procedure uses LiAlH₄ (193.8 g) and THF (2.88 L) to reduce 480.0 g of dehydropiperazinone, yielding 272 g (60.5%) of the target piperazine. Alternative reductants like sodium borohydride (NaBH₄) or borane (B₂H₆) are less effective, with LiAlH₄ providing superior selectivity for secondary amine formation.

Cyclization of Halogenated Amine Precursors

Synthesis of N-Benzyl Glycine Ethyl Ester

Benzylamine reacts with 2-haloethyl acetate (e.g., 2-chloroethyl acetate) in acetonitrile with triethylamine, yielding N-benzyl glycine ethyl ester. For example, benzylamine (43 g, 0.4 mol) and 2-chloroethyl acetate (49 g, 0.4 mol) in acetonitrile (250 mL) produce this intermediate at room temperature.

Cyclization to Piperidone Intermediates

N-Benzyl glycine ethyl ester undergoes cyclization with 4-haloethyl butyrate (e.g., 4-chloroethyl butyrate) in chloroform or toluene. Alkali agents like sodium carbonate facilitate nucleophilic displacement, forming a piperidone ring. Subsequent acid hydrolysis (e.g., HCl) generates 1-benzyl-3-piperidone hydrochloride, a direct precursor to the target compound.

Catalytic Hydrogenation of Pyridine Derivatives

Hydrogenation of 3-Pyridone Precursors

3-Pyridone derivatives, when subjected to hydrogenation over platinum dioxide (PtO₂) or palladium catalysts, undergo ring saturation to form piperidine intermediates. For instance, 3-pyridone treated with H₂ (1 atm) and PtO₂ in ethanol at 25°C yields 3-hydroxypiperidine, which is subsequently benzylated.

Oxidative Functionalization

The hydroxyl group in 3-hydroxypiperidine is oxidized to a ketone using Swern oxidation (oxalyl chloride/DMSO) or Dess-Martin periodinane, yielding 1-benzyl-3-piperidone. This ketone is then coupled with piperazine via reductive amination.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Key Reagents | Yield (%) | Scalability |

|---|---|---|---|

| Reductive Amination | LiAlH₄, THF | 60.5 | Industrial |

| Cyclization | Na₂CO₃, Chloroform | 69.6 | Pilot-scale |

| Hydrogenation | PtO₂, H₂ | 18.3 | Lab-scale |

Reductive amination offers the highest scalability, whereas hydrogenation routes suffer from low yields (18.27%) and costly catalysts.

Mechanistic Insights and Stereochemical Considerations

Stereoselectivity in Reductive Amination

The (3S)-configured benzylpiperidine moiety arises from chiral induction during the reduction of dehydropiperazinones. LiAlH₄ preferentially reduces the ketone syn to the existing benzyl group, preserving stereochemical integrity.

Acid-Catalyzed Cyclization

Protonation of the ethyl ester carbonyl in N-benzyl glycine ethyl ester activates it for intramolecular nucleophilic attack by the amine, forming the six-membered piperidine ring.

Industrial Applications and Process Optimization

Solvent Selection

Q & A

How can researchers optimize the synthesis of 1-(1-Benzylpiperidin-3-yl)piperazine derivatives to improve yield and stereoselectivity?

Methodological Answer:

Synthetic optimization involves selecting reaction conditions (e.g., solvent ratios, catalysts) and purification methods. For example, CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM (1:2) system enable efficient triazole formation via click chemistry, achieving yields up to 61% . Stereoselectivity can be enhanced using iridium-catalyzed amination under standard conditions (50°C, DMF), yielding enantiomeric excess (ee) of 94% as confirmed by SFC analysis . Industrial-scale synthesis may employ continuous flow reactors with automated temperature/pressure control for reproducibility .

What analytical techniques are critical for confirming the structural integrity and stereochemistry of this compound analogs?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., δ 3.05–3.20 ppm for piperazine protons) .

- HRMS/FTIR : Validates molecular weight (e.g., HRMS m/z 298.34 for C₁₆H₁₈N₄O₂) and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- SFC/Chiral HPLC : Quantifies enantiomeric excess (e.g., 94% ee via SFC) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for N-(4-Formylpiperazine-1-carbonothioyl)benzene derivatives .

How do researchers design bioactivity assays to evaluate the anticancer potential of this compound derivatives?

Methodological Answer:

- Molecular Docking : Predicts binding affinity to targets like dopamine D2 receptors or kinases using software (e.g., AutoDock) .

- In Vitro Cytotoxicity : Compounds are screened against cancer cell lines (e.g., MCF-7) via MTT assays, with IC₅₀ values compared to controls .

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., nitro to amino groups) improves membrane permeability or target engagement .

What strategies address discrepancies in biological activity data among structurally similar this compound derivatives?

Methodological Answer:

- Comparative SAR Analysis : Evaluate substituent effects (e.g., benzyl vs. pyridinyl groups) on logP and hydrogen bonding .

- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays to rule out false positives .

- Statistical Modeling : Multivariate regression identifies physicochemical properties (e.g., TPSA, Csp³ fraction) correlating with bioactivity .

How can computational chemistry predict the reactivity of this compound in novel synthetic routes?

Methodological Answer:

- DFT Calculations : Simulate transition states to predict regioselectivity in amination or substitution reactions .

- Retrosynthetic Analysis : Tools like Synthia decompose target molecules into feasible precursors (e.g., benzyl piperazine-1-carboxylate) .

- Docking Studies : Prioritize derivatives with optimal binding to biological targets (e.g., enzymes or receptors) before synthesis .

What purification techniques are effective for isolating this compound derivatives with high enantiomeric excess?

Methodological Answer:

- Chiral Chromatography : SFC with heptane/isopropyl acetate gradients achieves >90% ee for diastereomers .

- Crystallization : Recrystallization from ethyl acetate/hexane mixtures enhances purity (e.g., 85% yield for triazole derivatives) .

- Flash Column Chromatography : Silica gel (ethyl acetate:hexane, 1:8) separates intermediates with minimal cross-contamination .

How do researchers validate the metabolic stability of this compound derivatives in preclinical studies?

Methodological Answer:

- Microsomal Assays : Incubate compounds with liver microsomes to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., CYP450 oxidation) .

- LC-MS/MS Metabolite Profiling : Detects phase I/II metabolites (e.g., glucuronidated or hydroxylated products) .

- BBB Permeability Models : Parallel artificial membrane permeability assays (PAMPA) predict CNS penetration .

What synthetic challenges arise when introducing electron-withdrawing groups to the piperazine core, and how are they mitigated?

Methodological Answer:

- Nitro Group Incorporation : Requires Pd/C catalysis under H₂ to reduce nitro to amino groups post-synthesis .

- Steric Hindrance : Bulky substituents (e.g., trifluoromethyl) necessitate microwave-assisted heating for efficient coupling .

- Byproduct Formation : TLC monitoring (hexane:ethyl acetate, 1:2) ensures reaction completion before workup .

How are contradictory data in the literature regarding the antibacterial efficacy of piperazine derivatives resolved?

Methodological Answer:

- Standardized Protocols : Adopt CLSI guidelines for MIC determination to ensure consistency across labs .

- Counter-Screening : Test compounds against Gram-positive/negative panels to confirm specificity .

- Mechanistic Studies : Use fluorescence assays to verify target inhibition (e.g., DNA gyrase binding) .

What role do piperazine derivatives play in materials science, and how are their properties characterized?

Methodological Answer:

- Coordination Polymers : Piperazine acts as a ligand for metal-organic frameworks (MOFs); XRD confirms lattice parameters .

- Thermal Stability : TGA/DSC analysis measures decomposition temperatures (>250°C for most derivatives) .

- Solubility Profiling : ESOL predictions and experimental shake-flask methods determine logS values for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.